1-Acetyl-N-(3-hydroxy-1-adamantyl)-4-piperidinecarboxamide is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV) []. It is a synthetic compound, not found in nature, specifically designed for its pharmacological properties []. While initially explored as a potential therapeutic agent for type 2 diabetes, its research applications extend beyond this scope [].
The synthesis of 1-acetyl-N-(3-hydroxy-1-adamantyl)-4-piperidinecarboxamide involves multiple steps and builds upon the development of a new class of DPP-IV inhibitors, N-substituted-glycyl-2-cyanopyrrolidines []. The specific details of its synthesis, including the reaction scheme and conditions, are outlined in the patent literature related to the development of LAF237 (e.g., US Patent 6,395,767).
The molecular structure of 1-acetyl-N-(3-hydroxy-1-adamantyl)-4-piperidinecarboxamide has been elucidated using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry []. The compound features a central piperidine ring substituted with an acetamide group at position 1 and a 3-hydroxy-1-adamantylcarbamoyl group at position 4 []. The adamantyl group contributes to the compound's lipophilicity and its ability to interact with hydrophobic pockets within the DPP-IV enzyme [].
1-Acetyl-N-(3-hydroxy-1-adamantyl)-4-piperidinecarboxamide exerts its primary biological effects by inhibiting DPP-IV [, ]. DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of peptides and proteins []. One of its key substrates is glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic beta cells [, ]. By inhibiting DPP-IV, 1-acetyl-N-(3-hydroxy-1-adamantyl)-4-piperidinecarboxamide increases the circulating levels and duration of action of GLP-1 [, ].
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2